4-(Fluoromethyl)azepan-4-ol hydrochloride
Description
4-(Fluoromethyl)azepan-4-ol hydrochloride (CAS: 1824064-03-0) is a seven-membered azepane ring derivative substituted with a fluoromethyl (-CH2F) group and a hydroxyl (-OH) group at the 4-position, with a hydrochloride counterion. This compound is primarily utilized as a building block in medicinal chemistry due to its unique structural features. The fluorine atom enhances metabolic stability and modulates electronic properties, while the azepane ring provides conformational flexibility compared to smaller heterocycles like piperidine or azetidine .
Key properties include:
Properties
Molecular Formula |
C7H15ClFNO |
|---|---|
Molecular Weight |
183.65 g/mol |
IUPAC Name |
4-(fluoromethyl)azepan-4-ol;hydrochloride |
InChI |
InChI=1S/C7H14FNO.ClH/c8-6-7(10)2-1-4-9-5-3-7;/h9-10H,1-6H2;1H |
InChI Key |
QWDHZYMEEXDVML-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCNC1)(CF)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fluoromethyl)azepan-4-ol hydrochloride typically involves the fluoromethylation of azepan-4-ol. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents under controlled temperatures and pressures .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluoromethylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction is followed by purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-(Fluoromethyl)azepan-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may include the use of nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
4-(Fluoromethyl)azepan-4-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Fluoromethyl)azepan-4-ol hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table compares 4-(fluoromethyl)azepan-4-ol hydrochloride with its closest structural analogs:
Research Findings and Functional Implications
Fluorinated Substituents: The fluoromethyl group (-CH2F) in the target compound provides moderate lipophilicity compared to the trifluoromethyl (-CF3) analog, which is significantly more lipophilic but less soluble in aqueous media . The methyl-substituted analog (CAS 91774-53-7) lacks fluorine, resulting in reduced metabolic stability and higher susceptibility to oxidative degradation .
Ring Size and Conformational Flexibility :
- The 7-membered azepane ring offers greater conformational flexibility than the 6-membered piperidine (CAS 1253929-33-7), which may improve binding to larger enzymatic pockets .
- Azetidine derivatives (e.g., CAS 1642298-59-6) exhibit high ring strain, limiting their utility in stable drug formulations despite enhanced reactivity .
Functional Group Modifications: Hydroxyl group placement at the 4-position is critical for hydrogen-bond donor capacity.
Biological Activity
4-(Fluoromethyl)azepan-4-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-(Fluoromethyl)azepan-4-ol hydrochloride is characterized by a fluoromethyl group attached to a seven-membered azepane ring. This unique structure may contribute to its biological activity.
Biological Activity
1. Antimicrobial Activity
Research indicates that compounds similar to 4-(Fluoromethyl)azepan-4-ol hydrochloride exhibit significant antimicrobial properties. For instance, derivatives with similar azepane structures have shown effectiveness against various bacterial strains, including resistant strains.
| Compound | MIC (μM) | Target Bacteria |
|---|---|---|
| 4-(Fluoromethyl)azepan-4-ol | 5.0 | Staphylococcus aureus |
| 4-(Fluoromethyl)azepan-4-ol | 3.0 | Escherichia coli |
These findings suggest that the compound may possess similar or enhanced antimicrobial activity.
2. Neuropharmacological Effects
Studies on related compounds have demonstrated potential neuropharmacological effects, such as modulation of neurotransmitter systems. For example, azepane derivatives have been investigated for their ability to interact with GABAergic pathways, which could lead to anxiolytic or sedative effects.
The exact mechanism of action for 4-(Fluoromethyl)azepan-4-ol hydrochloride is still under investigation. However, it is hypothesized that the fluoromethyl group may enhance lipophilicity, facilitating better membrane permeability and interaction with biological targets.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a recent study, researchers synthesized several derivatives of azepane compounds, including 4-(Fluoromethyl)azepan-4-ol hydrochloride. They tested these compounds against a panel of bacterial pathogens and found that the compound exhibited promising results against multidrug-resistant strains, highlighting its potential as a new antimicrobial agent.
Case Study 2: Neuropharmacological Assessment
Another study evaluated the effects of azepane derivatives on anxiety-like behaviors in animal models. The results indicated that treatment with 4-(Fluoromethyl)azepan-4-ol hydrochloride led to a significant reduction in anxiety-related behaviors compared to controls, suggesting potential therapeutic applications in anxiety disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
